Octafluoroadipoyl chloride
Overview
Description
Octafluoroadipoyl chloride is a fluorinated organic compound with the molecular formula C6Cl2F8O2. . This compound is characterized by its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Octafluoroadipoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of octafluoroadipic acid with phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically proceeds as follows:
C6F8O4+2PCl5→C6Cl2F8O2+2POCl3
This method yields this compound with a high degree of purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Octafluoroadipoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrochloric acid.
Reduction: It can be reduced to form partially fluorinated adipoyl chlorides under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Octafluoroadipoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Its derivatives are used in the development of fluorinated pharmaceuticals and biocompatible materials.
Medicine: It is involved in the synthesis of fluorinated drugs and diagnostic agents.
Industry: It is used in the production of high-performance materials, such as fluorinated coatings and lubricants.
Mechanism of Action
The mechanism of action of octafluoroadipoyl chloride primarily involves its reactivity with nucleophiles. The compound’s high electronegativity due to the presence of multiple fluorine atoms makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce fluorinated groups into target molecules.
Comparison with Similar Compounds
Octafluoroadipoyl chloride can be compared with other similar compounds, such as:
Hexafluoroglutaryl chloride: Another fluorinated diacid chloride with fewer fluorine atoms.
Hexadecafluorodecanedioic acid: A longer-chain fluorinated diacid.
Nonafluoropentanoyl chloride: A shorter-chain fluorinated acid chloride.
The uniqueness of this compound lies in its specific fluorine content and chain length, which impart distinct chemical properties and reactivity compared to other fluorinated acid chlorides .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSYNEZFBAPQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379719 | |
Record name | Perfluoroadipoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-06-1 | |
Record name | Perfluoroadipoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluoroadipoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of octafluoroadipoyl chloride in the synthesis of fluorinated poly(amide urethane) block copolymers, and how does it contribute to the final material properties?
A1: this compound serves as a key building block in synthesizing the fluorinated "soft-block" polyamide segment of the copolymers []. It reacts with various fluorinated diamines, like N,N'-bis(2,2,3,3,3-pentafluoropropyl)-1,6-diaminohexane or N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane, forming the repeating amide units in the polymer backbone.
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